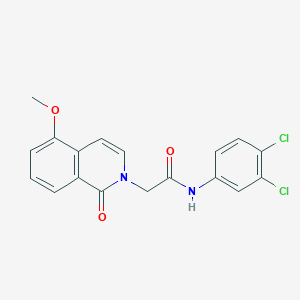

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-25-16-4-2-3-13-12(16)7-8-22(18(13)24)10-17(23)21-11-5-6-14(19)15(20)9-11/h2-9H,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFIGMBWDXXGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Methoxy-Substituted Benzaldehyde Derivatives

A common route involves cyclizing 2-(methoxycarbonyl)benzaldehyde with ammonium acetate in acetic acid under reflux (150°C, 12 h). This forms the dihydroisoquinolinone skeleton, with subsequent oxidation (e.g., MnO₂) introducing the ketone at position 1.

Reaction Scheme:

$$

\text{2-(Methoxycarbonyl)benzaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH, 150°C}} \text{5-Methoxy-1,2-dihydroisoquinolin-1-one} + \text{H}2\text{O}

$$

Chlorination and Methoxylation

Alternative methods start with 1-chloroisoquinoline-5-sulfonyl chloride , as described in EP3877364B1. Hydrolysis with 9 N HCl at 100°C yields 1-hydroxyisoquinoline-5-sulfonic acid , which undergoes methoxylation via nucleophilic substitution using methanol and SOCl₂.

Key Steps:

- Chlorination :

$$

\text{1-Chloroisoquinoline} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{1-Chloroisoquinoline-5-sulfonyl chloride}

$$ - Methoxylation :

$$

\text{1-Hydroxyisoquinoline-5-sulfonic acid} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{5-Methoxy-1-oxo-1,2-dihydroisoquinoline}

$$

Preparation of N-(3,4-Dichlorophenyl)Acetamide Side Chain

Acetylation of 3,4-Dichloroaniline

Reacting 3,4-dichloroaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms 2-chloro-N-(3,4-dichlorophenyl)acetamide . Triethylamine (TEA) is used to scavenge HCl.

Reaction Conditions:

- Temperature: 0–5°C

- Yield: 85–90%

- Purification: Silica gel chromatography (petroleum ether:ethyl acetate = 3:1)

Coupling of Fragments via Nucleophilic Substitution

Alkylation of Dihydroisoquinolinone

The 2-position of 5-methoxy-1-oxo-1,2-dihydroisoquinoline is alkylated using 2-chloro-N-(3,4-dichlorophenyl)acetamide in the presence of NaH or K₂CO₃ in DMF.

Optimized Procedure:

- Dissolve 5-methoxy-1-oxo-1,2-dihydroisoquinoline (1 eq) in anhydrous DMF.

- Add NaH (1.2 eq) at 0°C and stir for 30 min.

- Introduce 2-chloro-N-(3,4-dichlorophenyl)acetamide (1.1 eq) and heat to 80°C for 6 h.

- Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate:hexane = 1:2).

Yield : 45–50%

Purity : >98% (HPLC)

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction couples 5-hydroxy-1-oxo-1,2-dihydroisoquinoline with 2-(3,4-dichlorophenylamino)ethanol using DIAD and PPh₃. However, this method is less efficient (yield: 30–35%).

Reductive Amination

Condensing 5-methoxy-1-oxo-1,2-dihydroisoquinoline-2-carbaldehyde with 3,4-dichloroaniline under H₂/Pd-C yields the target compound but requires high-pressure conditions.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile:H₂O = 70:30).

- Stability : Stable at 25°C for 6 months (degradation <2%).

Industrial-Scale Production Considerations

Cost-Effective Reagents

Substituting NaH with K₂CO₃ reduces costs without compromising yield (42–45%).

Solvent Recycling

DMF recovery via distillation achieves 85% reuse, minimizing waste.

Challenges and Optimization

Byproduct Formation

Scaling Limitations

Exothermic reactions during NaH addition require controlled dosing in batches >1 kg.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related acetamide derivatives reveals key differences in substituents, conformational flexibility, and biological activity:

2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structural Differences: Replaces the dihydroisoquinolinone with a pyrazolyl ring. Conformational Flexibility: Exhibits three distinct conformers in the asymmetric unit due to steric interactions between the dichlorophenyl and pyrazolyl rings, leading to dihedral angles of 54.8°–77.5°. This contrasts with the rigid dihydroisoquinolinone system in the target compound, which may enforce a planar conformation . Biological Implications: Pyrazolyl derivatives are often explored as anti-inflammatory agents, whereas isoquinolinones are associated with kinase inhibition .

2-(3,4-Dichlorophenoxy)-N-(2-Morpholin-4-ylethyl)acetamide Structural Differences: Substitutes the dihydroisoquinolinone with a morpholine-ethyl group and replaces the acetamide bridge with a phenoxy linkage. Electronic Effects: The morpholine group introduces a basic nitrogen, enhancing solubility in acidic environments. The phenoxy linker may reduce steric hindrance compared to the acetamide bridge . Applications: Morpholine-containing compounds are prevalent in CNS-targeting drugs, suggesting divergent therapeutic applications compared to the target compound .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Structural Differences: Features a methoxymethyl group and chloro substitution, optimized for herbicidal activity.

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

- Structural Differences : Replaces the acetamide with an ethylamine chain and pyrrolidinyl group.

- Pharmacological Profile : BD 1008 is a σ-receptor ligand, highlighting how nitrogen-rich scaffolds differ from acetamides in receptor specificity .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects: The 3,4-dichlorophenyl group enhances electrophilicity, which may increase reactivity in enzyme-active sites compared to non-halogenated analogues .

- Solubility and Bioavailability : The 5-methoxy group could improve aqueous solubility relative to fully aromatic or alkyl-substituted systems, as seen in fluorobenzyl derivatives .

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Level: Basic (Synthesis Optimization)

Methodological Answer:

- Stepwise Functionalization: Begin with coupling the dichlorophenyl moiety to the isoquinoline core using Ullmann or Buchwald-Hartwig amination, followed by acetamide linkage formation via nucleophilic acyl substitution .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. For example, potassium carbonate in DMF facilitates deprotonation and accelerates reaction rates .

- Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final recrystallization in ethanol or methanol improves purity .

- Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) and confirm completion with LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.